
Lasiol, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lasiol, (-)- is a natural product that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that is extracted from the leaves of Lactuca sativa, commonly known as lettuce. Lasiol, (-)- has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. In
Wirkmechanismus
The mechanism of action of Lasiol, (-)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. Lasiol, (-)- has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been found to modulate the expression of various genes involved in apoptosis and cell proliferation.
Biochemical and Physiological Effects:
Lasiol, (-)- has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in various cell lines. Lasiol, (-)- has also been found to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, Lasiol, (-)- has been shown to possess anti-angiogenic effects, which may contribute to its anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Lasiol, (-)- has several advantages for lab experiments. It is a natural product that can be easily extracted from the leaves of Lactuca sativa. It is also relatively stable and can be stored for long periods without losing its biological activity. However, there are also some limitations associated with the use of Lasiol, (-)- in lab experiments. Its low solubility in water and other polar solvents may limit its use in some assays. In addition, the purity of the extracted Lasiol, (-)- may vary depending on the extraction and purification methods used.
Zukünftige Richtungen
There are many future directions for the study of Lasiol, (-)-. One potential area of research is the development of Lasiol, (-)- as a therapeutic agent for the treatment of various inflammatory and cancerous conditions. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of Lasiol, (-)-. This may involve the identification of specific molecular targets and the development of Lasiol, (-)- derivatives with enhanced activity and specificity. Finally, the development of new extraction and purification methods for Lasiol, (-)- may also be an area of future research.
Conclusion:
Lasiol, (-)- is a natural product that has gained significant attention in the scientific community due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and analgesic effects make it a promising candidate for the development of new therapeutic agents. The synthesis method of Lasiol, (-)- involves the extraction and purification of the sesquiterpene lactone from the leaves of Lactuca sativa. The mechanism of action of Lasiol, (-)- is not fully understood, but it is believed to modulate various signaling pathways. Lasiol, (-)- has various biochemical and physiological effects, including anti-angiogenic effects. While there are some limitations associated with the use of Lasiol, (-)- in lab experiments, there are many future directions for its study, including the development of new therapeutic agents and the elucidation of its molecular mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Lasiol, (-)- has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and analgesic effects. Lasiol, (-)- has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various cell lines. It has also been found to induce apoptosis in cancer cells. In addition, Lasiol, (-)- has been shown to possess analgesic effects in animal models of pain.
Eigenschaften
CAS-Nummer |
131479-19-1 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(2S,3S)-2,3,6-trimethylhept-5-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-9(3)10(4)7-11/h5,9-11H,6-7H2,1-4H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
NEFLTGMRGQSVHM-VHSXEESVSA-N |
Isomerische SMILES |
C[C@@H](CC=C(C)C)[C@H](C)CO |
SMILES |
CC(CC=C(C)C)C(C)CO |
Kanonische SMILES |
CC(CC=C(C)C)C(C)CO |
Andere CAS-Nummern |
142795-59-3 |
Synonyme |
2,3,6-trimethyl-5-hepten-1-ol lasiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



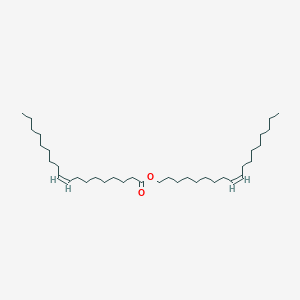
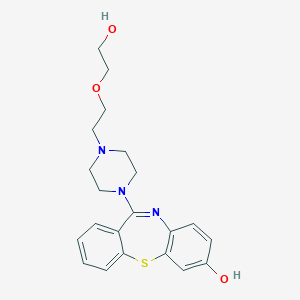
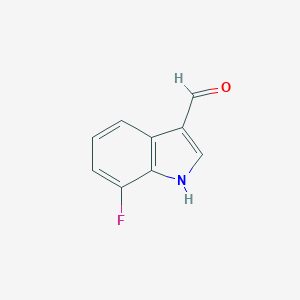
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
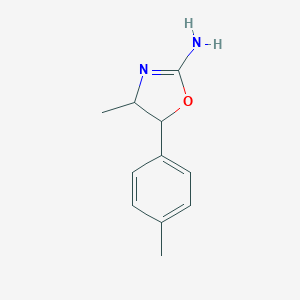

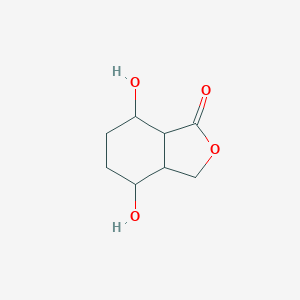
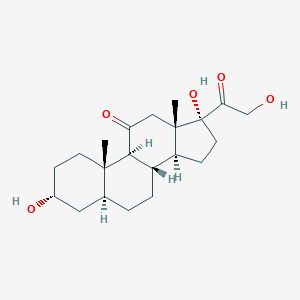
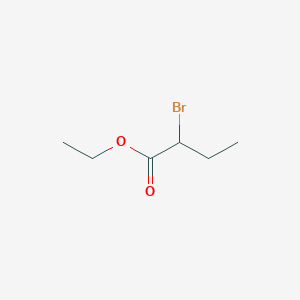
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
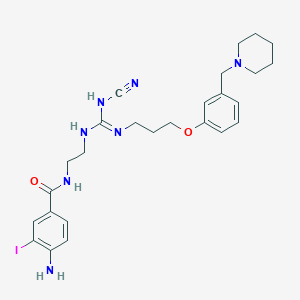

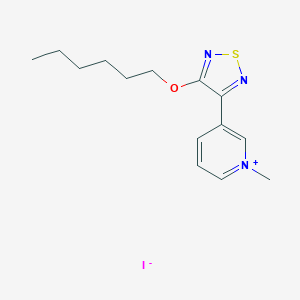
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)